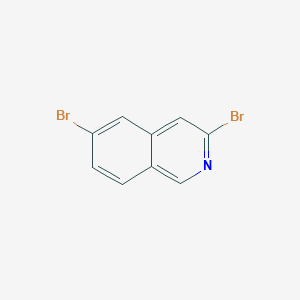

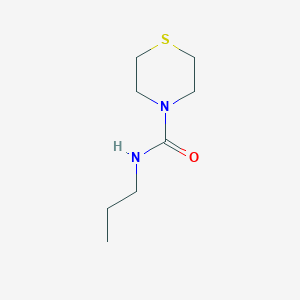

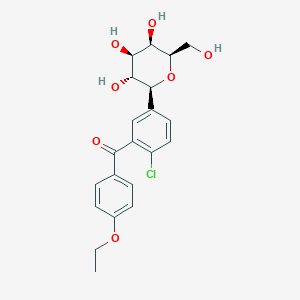

![molecular formula C15H19N3 B1435857 N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine CAS No. 1339111-01-1](/img/structure/B1435857.png)

N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine

説明

N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine is a useful research compound. Its molecular formula is C15H19N3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine and its derivatives are actively researched in the field of organic chemistry, particularly in the synthesis of novel compounds. Kozlov et al. (2018) detailed the synthesis of new cyclopenta[b]quinoline derivatives, highlighting the versatility and complexity of reactions involving compounds related to this compound (Kozlov, Zhikharko, & Basalaeva, 2018). Similarly, Fotie et al. (2012) reported on the synthesis of open-chain peroxides, providing insights into their unique physical and spectroscopic characteristics (Fotie, Wangun, Dreux, Sommerfeld, & Pittman, 2012).

Application in Polymer Chemistry

Compounds structurally related to this compound have been utilized in polymer chemistry. Ibrahim et al. (2004) explored the polymerization of methyl methacrylate in the presence of iron(II) complex with tetradentate nitrogen ligands, demonstrating the utility of these compounds in creating polymers (Ibrahim et al., 2004).

Ligand Chemistry and Catalysis

The compound and its related structures are also significant in ligand chemistry and catalysis. For example, research by Abu-Surrah et al. (1999) on chiral palladium(II) complexes using tetradentate nitrogen ligands, including those similar to this compound, showcases their importance in catalytic processes (Abu-Surrah, Thewalt, & Rieger, 1999).

Fluorescent Chemosensors

This compound also finds application in the development of chemosensors. Kim et al. (2016) synthesized a chemosensor for Zn2+ detection based on a quinoline moiety, demonstrating the application of similar compounds in sensing technologies (Kim, Lee, Lee, Kim, & Kim, 2016).

Novel Heterocyclic Compounds Synthesis

The versatility of these compounds in synthesizing novel heterocyclic compounds is evident in research by Ding et al. (2020), who reported the synthesis of substituted cyclopenta[b]quinolin-1-ones via thermal ring-expansion (Ding, Jiang, Zhang, Ye, Sun, & Yan, 2020).

作用機序

Target of Action

The primary target of N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine Similar compounds have been found to inhibit acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.

Mode of Action

The exact mode of action of This compound It is suggested that similar compounds interact with both the catalytic and peripheral sites of acetylcholinesterase . This interaction could inhibit the enzyme’s activity, leading to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic transmission.

生化学分析

Biochemical Properties

N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase. This enzyme is crucial for breaking down acetylcholine in the synaptic cleft, and its inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease . The compound interacts with the catalytic and peripheral sites of acetylcholinesterase, demonstrating a high affinity and selectivity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting acetylcholinesterase, it enhances cholinergic signaling, which can improve cognitive functions. Additionally, it may affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby modulating cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with acetylcholinesterase. It inhibits the enzyme by interacting with both the catalytic and peripheral sites, preventing the breakdown of acetylcholine. This inhibition leads to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission . The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity effectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity may decrease due to degradation over extended periods. Long-term studies have shown that it can maintain its inhibitory effects on acetylcholinesterase, although the extent of inhibition may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits acetylcholinesterase without causing significant adverse effects. At higher doses, it may lead to toxicity and adverse effects, such as gastrointestinal disturbances and muscle weakness . The threshold for these effects varies among different animal models, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmitter synthesis and degradation. It interacts with enzymes and cofactors that regulate acetylcholine levels, influencing metabolic flux and metabolite levels. The compound’s inhibition of acetylcholinesterase leads to increased acetylcholine levels, which can affect other metabolic pathways associated with neurotransmitter regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its inhibitory effects on acetylcholinesterase. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it interacts with acetylcholinesterase. Its activity is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization is crucial for its function, as it needs to be in proximity to acetylcholinesterase to exert its inhibitory effects .

特性

IUPAC Name |

N'-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c16-9-4-10-17-15-11-5-1-2-7-13(11)18-14-8-3-6-12(14)15/h1-2,5,7H,3-4,6,8-10,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVLJCQEUOTWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C3N=C2C1)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

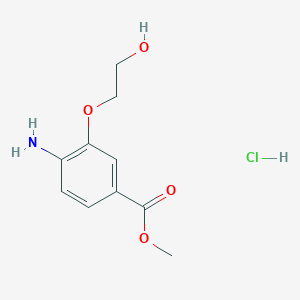

![Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate](/img/structure/B1435781.png)

![Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate](/img/structure/B1435789.png)

![2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B1435797.png)